molecular formula C16H18F3NO3 B2552743 2,4,5-trifluoro-3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide CAS No. 2309603-14-1

2,4,5-trifluoro-3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide

Cat. No.: B2552743
CAS No.: 2309603-14-1
M. Wt: 329.319
InChI Key: SPIAKALLUBOATA-UHFFFAOYSA-N
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Description

2,4,5-Trifluoro-3-methoxy-N-(7-oxaspiro[35]nonan-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of trifluoromethoxy and oxaspiro groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trifluoro-3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide typically involves multiple steps. One common approach is to start with 2,4,5-trifluoro-3-methoxybenzoic acid, which undergoes a series of reactions to introduce the oxaspiro group and form the final benzamide structure. The reaction conditions often involve the use of organic solvents such as chloroform or dichloromethane, and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trifluoro-3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in halogenated derivatives .

Scientific Research Applications

2,4,5-Trifluoro-3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4,5-trifluoro-3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trifluoro-3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is unique due to the presence of the oxaspiro group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential biological activity compared to similar compounds .

Properties

IUPAC Name

2,4,5-trifluoro-3-methoxy-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO3/c1-22-14-12(18)9(8-10(17)13(14)19)15(21)20-11-2-3-16(11)4-6-23-7-5-16/h8,11H,2-7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIAKALLUBOATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)NC2CCC23CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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